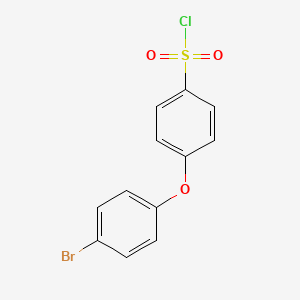

4-(4-溴苯氧基)-苯磺酰氯

描述

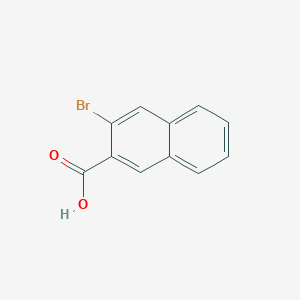

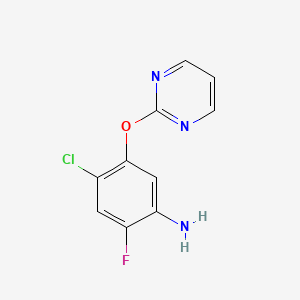

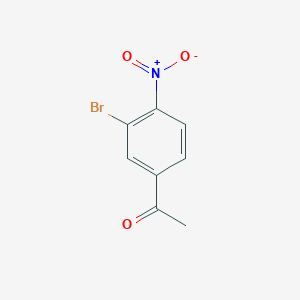

The compound "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" is a chemical that is likely to be involved in various organic reactions, particularly those involving substitutions where its bromo and sulfonyl chloride functional groups play a significant role. The presence of these groups suggests that it could be a reactive intermediate or a reagent in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" can involve nucleophilic aromatic substitution reactions. For instance, the nucleophilic substitution of a bromine atom in a brominated aromatic compound with another aromatic moiety can lead to the formation of phenoxy-substituted products . Additionally, the use of aluminum chloride in reactions with haloacetoacetates and phenols can yield hydroxy-substituted butyrates, which can be further transformed into other compounds, indicating the versatility of halogenated reagents in synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" can be characterized by their hydrogen-bonding capabilities. For example, the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide forms a hydrogen-bonded ladder motif, which is indicative of the potential for intermolecular interactions in such molecules . This structural feature is crucial for understanding the reactivity and the potential for forming supramolecular assemblies.

Chemical Reactions Analysis

Chemical reactions involving halogenated aromatic compounds can include various substitution reactions. The phenolysis of adamantyl derivatives in binary mixtures of phenol with benzene is an example of such reactions, where the solvent can assist the leaving group through hydrogen bonding . This suggests that "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" could undergo similar solvolysis reactions, with the bromo and sulfonyl groups being potential leaving groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" would be influenced by its functional groups. The bromo group is typically associated with higher molecular weight and density compared to chloro analogs, while the sulfonyl chloride group is known for its reactivity towards nucleophiles. The derivatization of phenols for analytical purposes, as described in the identification of urinary phenols, demonstrates the reactivity of phenolic compounds and their derivatives under various conditions . Additionally, the generation of benzyne intermediates from phenolic precursors using nonafluorobutanesulfonyl fluoride indicates the potential for "4-(4-Bromo-phenoxy)-benzenesulfonyl chloride" to participate in domino processes leading to polysubstituted benzenes .

科学研究应用

催化和芳基化

4-(4-溴苯氧基)-苯磺酰氯已在催化领域得到探索,特别是在钯催化反应中。例如,它已被用于Pd催化的杂环芳基化反应中。这种反应有助于在不破坏C–Br键的情况下创建芳基化的杂环烃,从而实现进一步的转化(Skhiri等,2015)。此外,在钯催化的直接芳基化中,4-溴苯磺酰氯显示出显著的反应性,允许合成双(杂)芳基化合物而无需断裂C–Br键(Yuan et al., 2015)。

制药和化学合成

在制药和化学合成中,4-(4-溴苯氧基)-苯磺酰氯已被用作中间体。例如,它参与了各种化合物的合成,包括Pechmann反应的中间体(Kimura et al., 1982)。此外,这种化合物已被应用于锌酞菁的合成,后者在癌症治疗中作为光动力疗法的光敏剂具有潜力(Pişkin等,2020)。

有机和聚合物化学

在有机和聚合物化学领域,4-(4-溴苯氧基)-苯磺酰氯被用于各种反应中。例如,它是磺酰氯合成过程的一部分,这些磺酰氯在有机合成中是重要的中间体(Kim et al., 1992)。此外,它的应用已被注意到在环氧树脂固化剂的制备中,展示了它在聚合物化学中的多功能性(Lei et al., 2015)。

属性

IUPAC Name |

4-(4-bromophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFIHRLMNDKZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00482362 | |

| Record name | 4-(4-bromophenoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenoxy)benzenesulfonyl chloride | |

CAS RN |

61405-25-2 | |

| Record name | 4-(4-bromophenoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00482362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)

![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)